BMS-986141 - 1478711-48-6

BMS-986141

Catalog Number: EVT-8390155
CAS Number: 1478711-48-6
Molecular Formula: C27H23N5O5S2
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986141 is under investigation in clinical trial NCT02985632 (A Study to Evaluate the Pharmacokinetics of BMS-986141 in Participants With Hepatic Impairment Compared to Healthy Participants).
Overview

BMS-986141 is a novel, orally active small-molecule antagonist specifically targeting the platelet protease-activated receptor-4 (PAR4). This compound is part of a class of therapeutic agents aimed at providing antithrombotic effects with minimal bleeding complications. It has shown promise in clinical trials, particularly in inhibiting platelet aggregation and thrombus formation, making it a candidate for treating various cardiovascular conditions.

Source

BMS-986141 was developed by Bristol-Myers Squibb and is currently being evaluated in clinical settings for its efficacy and safety. The compound has been studied alongside its counterpart, BMS-986120, both of which exhibit significant antithrombotic properties with low incidence of bleeding events in animal models and human trials .

Classification

BMS-986141 is classified as a protease-activated receptor-4 antagonist. This classification places it within the broader category of antiplatelet agents, which are crucial in managing thrombotic disorders such as acute coronary syndrome and other cardiovascular diseases.

Synthesis Analysis

Methods

The synthesis of BMS-986141 involves several key steps that utilize standard organic chemistry techniques. The synthetic pathway typically begins with the formation of a quinazolinone scaffold, which is modified through various chemical reactions to achieve the desired pharmacological properties.

Technical Details

  1. Starting Materials: The synthesis often employs commercially available reagents and solvents.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes that form the core structure of BMS-986141.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography to isolate the target molecule from by-products.
Molecular Structure Analysis

Structure

BMS-986141 has a complex molecular structure characterized by its quinazolinone core. The specific arrangement of functional groups contributes to its selectivity for PAR4.

Data

  • Molecular Formula: C₁₄H₁₅N₃O₂
  • Molecular Weight: 257.29 g/mol
  • CAS Number: 1478711-48-6

This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions

BMS-986141 undergoes various chemical reactions that are essential for its activity as an antagonist. These include:

  1. Binding Interactions: The compound binds to the PAR4 receptor, preventing its activation by thrombin.
  2. Inhibition Mechanism: By blocking receptor activation, BMS-986141 inhibits downstream signaling pathways that lead to platelet aggregation.

Technical Details

The binding affinity and specificity of BMS-986141 have been evaluated through biochemical assays, demonstrating its potential effectiveness compared to existing antiplatelet therapies like clopidogrel.

Mechanism of Action

Process

BMS-986141 exerts its pharmacological effects by antagonizing the PAR4 receptor on platelets. This action prevents thrombin from activating the receptor, which is a crucial step in the platelet activation cascade.

Data

In vitro studies have shown that BMS-986141 significantly reduces platelet aggregation in response to thrombin and other agonists, suggesting a robust mechanism for preventing thrombus formation .

Physical and Chemical Properties Analysis

Physical Properties

BMS-986141 is characterized by its stability under physiological conditions, making it suitable for oral administration. Its solubility and permeability properties are optimized for effective absorption in the gastrointestinal tract.

Chemical Properties

  1. Solubility: Soluble in organic solvents; limited solubility in water.
  2. Stability: Stable at room temperature; sensitive to light and moisture.
  3. pH Sensitivity: Exhibits stability across a range of pH levels, which is advantageous for oral formulations.

These properties influence the formulation strategies employed during drug development.

Applications

BMS-986141 holds potential applications in treating various cardiovascular disorders where platelet activation plays a critical role. Its primary applications include:

  1. Antithrombotic Therapy: As a preventive treatment for acute coronary syndromes.
  2. Post-Surgical Care: Reducing thrombotic events following surgical procedures involving blood vessels.
  3. Chronic Conditions: Management of chronic conditions such as atrial fibrillation where anticoagulation therapy is necessary.

The ongoing clinical trials aim to further establish its safety profile and efficacy compared to existing therapies .

Mechanism of Action: PAR4 Antagonism and Platelet Signaling Pathways

Structural Basis of PAR4 Receptor Antagonism by BMS-986141

BMS-986141 (C₂₇H₂₃N₅O₅S₂; molecular weight: 561.63 g/mol) is a potent and selective small-molecule antagonist of protease-activated receptor 4 (PAR4). Its chemical structure features an imidazothiadiazole core that enables reversible binding to the extracellular ligand-binding domain of PAR4. This interaction occurs at the receptor’s anionic cluster, a region critical for thrombin docking and subsequent proteolytic activation [3] [7]. BMS-986141 exhibits sub-nanomolar binding affinity, with a dissociation constant (Kd) of 0.1 nM and half-maximal inhibitory concentration (IC50) of 0.4 nM against human PAR4 [1] [3]. The compound’s binding sterically hinders thrombin access to the canonical cleavage site (Arg⁴⁷/Gly⁴⁸), preventing receptor activation and subsequent exposure of its tethered ligand domain [7].

Table 1: Molecular and Binding Properties of BMS-986141

PropertyValueExperimental Context
Molecular Weight561.63 g/molCalculated from C₂₇H₂₃N₅O₅S₂
IC₅₀ (PAR4 Antagonism)0.4 nMHuman platelet-rich plasma
Kd (Binding Affinity)0.1 nMRadioligand displacement assay
Selectivity over PAR1>1,000-foldCalcium mobilization assays

Inhibition of Thrombin-Mediated Platelet Activation via PAR4 Blockade

Thrombin activates human platelets through dual protease-activated receptors, PAR1 and PAR4, with PAR4 requiring ~10-fold higher thrombin concentrations for activation due to its lack of high-affinity thrombin-binding exosites [2] [8]. BMS-986141 selectively inhibits PAR4-mediated platelet responses by disrupting thrombin-induced signaling cascades. At nanomolar concentrations (IC₅₀ = 2.2 nM), it abolishes platelet aggregation induced by PAR4 agonist peptides (e.g., AYPGKF) and γ-thrombin in human platelet-rich plasma [1] [3]. Crucially, it does not affect platelet activation triggered by adenosine diphosphate, collagen, thromboxane A₂, or PAR1-specific agonists (e.g., SFLLRN) at concentrations ≤1 μM [3]. This specificity translates to suppression of procoagulant platelet activities, including phosphatidylserine exposure and fibrin generation, which are essential for stable thrombus formation under arterial shear conditions [4] [7].

Table 2: Functional Inhibition of Platelet Activation by BMS-986141

AgonistIC₅₀ (nM)Maximal InhibitionExperimental Model
PAR4 agonist peptide (25 μM)2.2100%Washed human platelets
γ-Thrombin2.198%Human platelet-rich plasma
PAR1 agonist peptide>1,000<10%Whole blood aggregometry
Adenosine diphosphate (20 μM)>1,000<5%Whole blood aggregometry

Selectivity Profiling: PAR4 vs. PAR1 and Other Protease-Activated Receptors

BMS-986141 demonstrates exceptional selectivity for PAR4 over other protease-activated receptors. Competitive binding assays reveal >1,000-fold selectivity for PAR4 versus PAR1, with no detectable activity against PAR2 or PAR3 at concentrations ≤10 μM [3] [5]. This selectivity arises from structural differences in the ligand-binding pockets: PAR4 possesses a distinct hydrophobic subpocket that accommodates the trifluoromethyl group of BMS-986141, while PAR1 lacks this feature [7]. Functional assays confirm minimal cross-reactivity with non-PAR targets, including purinergic receptors (P2Y₁, P2Y₁₂), integrin αIIbβ3, and cyclooxygenase-1 [6]. In whole-blood systems, BMS-986141 (1 μM) does not alter inflammatory cytokine release or leukocyte activation markers, underscoring its platelet-specific effects [5].

Modulation of Downstream Signaling Cascades (Gαq, β-Arrestin, ERK1/2)

PAR4 activation triggers multiple downstream signaling pathways via G-protein-dependent and -independent mechanisms. BMS-986141 selectively disrupts these cascades:

  • Gαq/Calcium Signaling: PAR4 couples to Gαq to mobilize intracellular calcium stores, driving shape change and granule secretion. BMS-986141 (10 nM) reduces thrombin-induced calcium flux by >90% in human platelets, with greater efficacy against PAR4 than PAR1 [5] [9].
  • Dense Granule Secretion: PAR4-mediated dense granule release (measured by ATP-dependent luminescence) is potently inhibited by BMS-986141 (IC₅₀ = 5 nM). This suppresses secondary platelet activation through released adenosine diphosphate and serotonin [5].
  • β-Arrestin Recruitment: Unlike PAR1, PAR4 exhibits slow β-arrestin recruitment that prolongs kinase activation. BMS-986141 blocks β-arrestin-2 binding to PAR4, shortening signal duration and reducing extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation by >80% at 100 nM [7].
  • Procoagulant Signaling: By inhibiting sustained protein kinase C and Akt activation, BMS-986141 diminishes phosphatidylserine exposure—a critical catalyst for thrombin generation—by 70% in thrombin-stimulated platelets [5] [7].

Table 3: Effects on Downstream PAR4 Signaling Pathways

Signaling PathwayKey EffectorInhibition by BMS-986141Functional Consequence
Gαq-dependentCalcium mobilizationIC₅₀ = 5 nMImpaired platelet shape change
Dense granule releaseATP secretionIC₅₀ = 5 nMReduced secondary aggregation
β-Arrestin-dependentERK1/2 phosphorylation80% at 100 nMAttenuated inflammatory responses
Procoagulant activityPhosphatidylserine exposure70% reductionSuppressed thrombin generation

Properties

CAS Number

1478711-48-6

Product Name

BMS-986141

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-1,3-thiazol-2-yl]-N,N-dimethylbenzamide

Molecular Formula

C27H23N5O5S2

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C27H23N5O5S2/c1-31(2)25(33)16-7-5-15(6-8-16)24-28-17(14-38-24)13-36-21-9-18(34-3)10-22-19(21)11-23(37-22)20-12-32-26(29-20)39-27(30-32)35-4/h5-12,14H,13H2,1-4H3

InChI Key

KEEBLYWBELVGPQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.